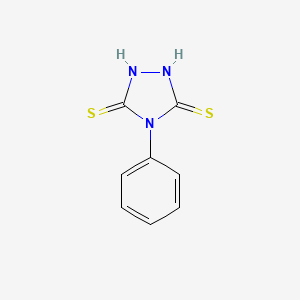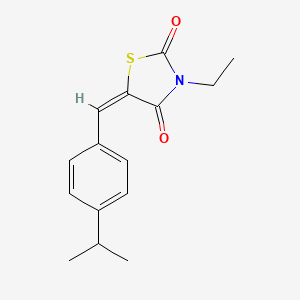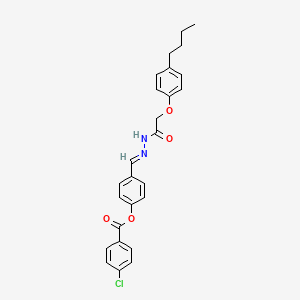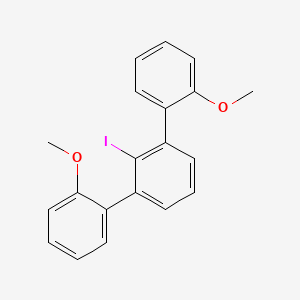![molecular formula C11H11Cl4N3OS B11974043 N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11974043.png)
N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,2-TRICHLORO-1-(3-(3-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE is a complex organic compound characterized by the presence of multiple chlorine atoms and a thiourea group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-TRICHLORO-1-(3-(3-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE typically involves the reaction of 3-chlorophenyl isothiocyanate with 2,2,2-trichloroethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous monitoring and quality control measures are implemented to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2,2-TRICHLORO-1-(3-(3-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to yield amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2,2,2-TRICHLORO-1-(3-(3-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce thiourea and trichloroethyl groups into molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2,2,2-TRICHLORO-1-(3-(3-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. The trichloroethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,2,2-Trichloroethyl)-thiourea: Similar structure but lacks the 3-chlorophenyl group.
N-(3-Chlorophenyl)-thiourea: Similar structure but lacks the trichloroethyl group.
N-(2,2,2-Trichloro-1-(3-phenyl-thiourea))-ethyl-acetamide: Similar structure but lacks the chlorine atoms on the phenyl ring.
Uniqueness
N-(2,2,2-TRICHLORO-1-(3-(3-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE is unique due to the presence of both the trichloroethyl and 3-chlorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H11Cl4N3OS |
|---|---|
Poids moléculaire |
375.1 g/mol |
Nom IUPAC |
N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C11H11Cl4N3OS/c1-6(19)16-9(11(13,14)15)18-10(20)17-8-4-2-3-7(12)5-8/h2-5,9H,1H3,(H,16,19)(H2,17,18,20) |
Clé InChI |
PHUOJEQQMNCRFD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-(4-tert-butylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973961.png)





![ethyl (2E)-2-(4-butoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973975.png)
![3-(4-ethylphenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11973997.png)
![(2E)-5-(2,5-dichlorobenzyl)-2-[(2E)-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11974007.png)



![allyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974031.png)
![3-(4-isobutylphenyl)-N'-[(E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11974041.png)
